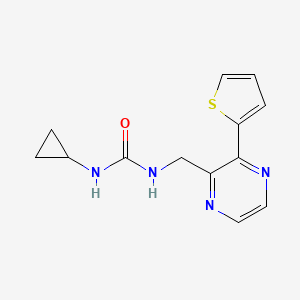

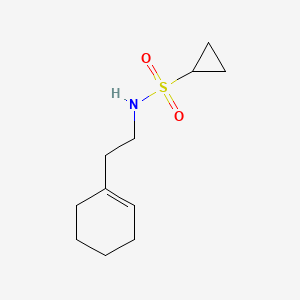

![molecular formula C15H13N3O6S2 B3019317 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 454175-20-3](/img/structure/B3019317.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate is a chemical compound with the molecular weight of 241.2 . It is also known by its IUPAC name sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate .

Synthesis Analysis

There is a review that covers the synthesis, reactions, and biological activity of heterocyclic annelated isothiazol-3 (2H)-ones and a new series of 12-benzisothiazol-3 (2H)-ones . Isothiazolo [5,4-b]pyridine-3 (2H)-ones have been reported by oxidative cyclization of 2-mercapto-3-pyridinecarboxamides, 2,2-dithio- and 2,2-trithiobis (3-pyridinecarboxamides) and by cyclocondensation of 2-thiosubstituted 3-pyridinecarboxamides .Molecular Structure Analysis

The InChI code for Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate is 1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 .Chemical Reactions Analysis

Mono- and bicyclic isothiazol-3(2 H)-one 1,1-dioxides and tetrahydrosaccharines 7 were produced by oxidation of the 3-unsubstituted isothiazoles 6 .Physical And Chemical Properties Analysis

Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate has a molecular weight of 223.18 . It is a solid at room temperature .Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide involves the inhibition of the activity of enzymes such as carbonic anhydrase II and carbonic anhydrase IX. This compound binds to the active site of these enzymes, thereby preventing the substrate from binding and inhibiting the enzyme activity.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase II activity by this compound can lead to the accumulation of carbon dioxide in the body, which can cause acidosis. Inhibition of carbonic anhydrase IX activity by this compound can lead to the inhibition of tumor growth and the induction of apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme kinetics and inhibition. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide. One possible direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of the potential applications of this compound in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2-amino-3-carboxybenzo[d]isothiazole with 4-aminobenzenesulfonamide and acetic anhydride. The resulting compound is then purified using column chromatography to obtain this compound in high yield and purity. The chemical structure of this compound is shown below:

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a biomarker for hypoxic tumors. This makes this compound a promising candidate for the development of anticancer drugs that target hypoxic tumors.

In biochemistry, this compound has been shown to inhibit the activity of human carbonic anhydrase II (hCA II), an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition of hCA II activity by this compound could have potential applications in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.

In pharmacology, this compound has been found to exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This makes this compound a potential candidate for the development of new antibiotics to combat bacterial infections.

Safety and Hazards

properties

IUPAC Name |

N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6S2/c16-25(21,22)11-7-5-10(6-8-11)17-14(19)9-18-15(20)12-3-1-2-4-13(12)26(18,23)24/h1-8H,9H2,(H,17,19)(H2,16,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOSHJBVRGYHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

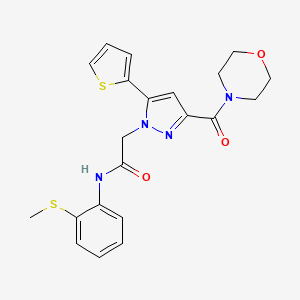

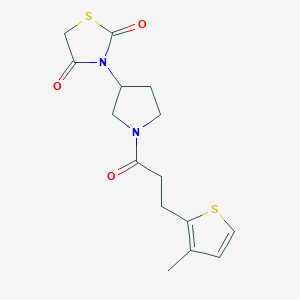

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)

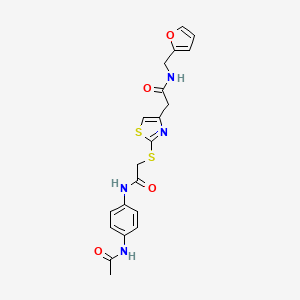

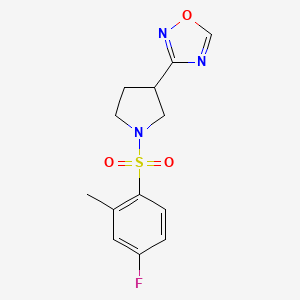

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)

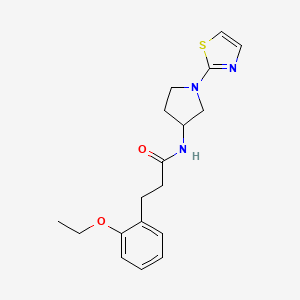

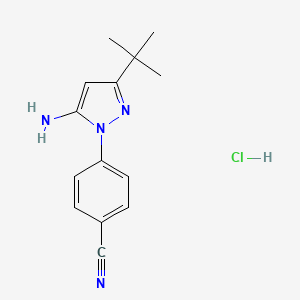

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3019251.png)